Tert-butyl 2-methyl-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate
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Overview
Description
Tert-butyl 2-methyl-1-oxa-7-azaspiro[35]nonane-7-carboxylate is a synthetic organic compound with the molecular formula C13H23NO3 It is a member of the spiro compound family, characterized by a unique spirocyclic structure that includes both oxygen and nitrogen atoms within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-methyl-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate typically involves the reaction of tert-butyl 4-methylenepiperidine-1-carboxylate with trichloroacetyl chloride. The reaction proceeds through a series of steps, including the formation of an intermediate, which is then cyclized to form the spirocyclic structure . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for research and development applications.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-methyl-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in synthetic applications .
Scientific Research Applications
Tert-butyl 2-methyl-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting neurological and metabolic disorders.
Organic Synthesis: Its unique spirocyclic structure makes it a valuable building block for the synthesis of complex organic molecules.
Biological Studies: Researchers use this compound to study its interactions with biological targets, including enzymes and receptors, to understand its potential pharmacological effects.
Mechanism of Action
The mechanism of action of tert-butyl 2-methyl-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate: This compound shares a similar spirocyclic structure but differs in the presence of an oxo group instead of a methyl group.
Tert-butyl 2-(hydroxymethyl)-2-methyl-7-azaspiro[3.5]nonane-7-carboxylate:
Uniqueness
Tert-butyl 2-methyl-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate is unique due to its specific combination of functional groups and spirocyclic structure. This uniqueness allows it to serve as a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry research .
Properties
Molecular Formula |
C13H23NO3 |
---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
tert-butyl 2-methyl-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate |
InChI |
InChI=1S/C13H23NO3/c1-10-9-13(16-10)5-7-14(8-6-13)11(15)17-12(2,3)4/h10H,5-9H2,1-4H3 |
InChI Key |
YWKJKDWVBDVPOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(O1)CCN(CC2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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